Diethyl 5,5'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(3-methylthiophene-2-carboxylate)

Description

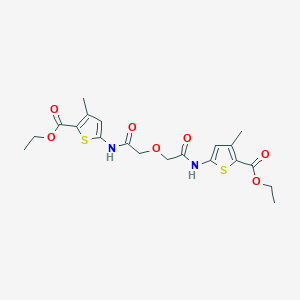

This compound is a diethyl ester derivative featuring a central 2,2'-oxybis(acetyl) core connected via azanediyl (NH) linkages to two 3-methylthiophene-2-carboxylate moieties. While direct data on its synthesis or properties are absent in the provided evidence, its structural analogs (e.g., ) provide insights into its behavior and synthesis pathways.

Properties

IUPAC Name |

ethyl 5-[[2-[2-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S2/c1-5-28-19(25)17-11(3)7-15(30-17)21-13(23)9-27-10-14(24)22-16-8-12(4)18(31-16)20(26)29-6-2/h7-8H,5-6,9-10H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIHSVKBICOIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)COCC(=O)NC2=CC(=C(S2)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Synthesis and Structural Characteristics

The synthesis of Diethyl 5,5'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(3-methylthiophene-2-carboxylate) involves the reaction of 3-methylthiophene-2-carboxylic acid with diethyl oxalate and an appropriate amine under controlled conditions. The resulting compound features multiple functional groups that may contribute to its biological activity.

Structural Formula

The structural representation can be summarized as follows:

This formula indicates the presence of sulfur, nitrogen, and multiple ester functionalities, which are often associated with diverse biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to Diethyl 5,5'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(3-methylthiophene-2-carboxylate). For instance, derivatives of 3-methylthiophene have shown promising results against various cancer cell lines.

- Mechanism of Action : The proposed mechanism includes interaction with DNA and induction of apoptosis in cancer cells. The compounds have been noted to exhibit cytotoxicity at lower concentrations compared to traditional chemotherapeutics like cisplatin .

-

Case Studies :

- In a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and Caco-2 (colon cancer) cell lines, compounds derived from similar structural motifs demonstrated significant antiproliferative effects .

- Another investigation highlighted that certain palladium complexes formed with thiophene derivatives showed enhanced selectivity towards glioma and neuroblastoma cells, suggesting a potential therapeutic application for brain tumors .

Antioxidant Activity

Compounds related to Diethyl 5,5'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(3-methylthiophene-2-carboxylate) have also been evaluated for their antioxidant properties. The presence of thiophene rings is known to contribute to radical scavenging activity.

- Research Findings : In vitro assays revealed that these compounds could significantly reduce oxidative stress markers in cellular models, indicating their potential as protective agents against oxidative damage .

Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Molecular Weight

Key Observations :

- The target compound shares ester and azanediyl functionalities with Dabigatran Impurity 6 and the benzofuran derivative , but its thiophene-acetyl core distinguishes it.

- Compound 20 () has a bulkier heterocyclic framework (thieno-pyrimido-quinoline) compared to the target’s simpler thiophene-ester design.

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

- Stepwise Condensation : Employ controlled stoichiometry of 3-methylthiophene-2-carboxylate derivatives with 2,2'-oxybis(acetyl) linkers to minimize side reactions. Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis or oxidation of intermediates .

- Catalytic Systems : Optimize reaction temperature (80–120°C) and catalysts like pyridine or triethylamine to enhance nucleophilic substitution at the azanediyl bridge .

- Purification : Utilize column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to isolate high-purity crystals (>95%) .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR to verify the bis-thiophene core (δ 6.8–7.2 ppm for thiophene protons) and acetyl-azanediyl bridge (δ 2.1–2.5 ppm for acetyl methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state conformation analysis .

Advanced Research Questions

Q. How does the acetyl-azanediyl bridge influence electronic conjugation in the bis-thiophene system?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and charge distribution. The acetyl group reduces conjugation compared to direct aryl linkages, lowering π-π stacking efficiency .

- Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals oxidation potentials (E₁/₂ ≈ 1.2–1.5 V vs. Ag/AgCl), indicating moderate electron-withdrawing effects from the bridge .

Q. How can contradictions in anti-inflammatory activity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., LPS-induced TNF-α suppression in RAW 264.7 cells vs. COX-2 inhibition assays) .

- Structural Analogues : Test derivatives with modified substituents (e.g., hydroxypropoxy groups) to isolate the role of the acetyl-azanediyl bridge in bioactivity .

- Molecular Docking : Simulate binding to COX-2 or NF-κB targets using AutoDock Vina to clarify steric/electronic contributions .

Q. What strategies improve aqueous solubility without compromising thiophene ring reactivity?

Methodological Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains at the ester groups via post-synthetic modification (e.g., transesterification with PEG-OH) .

- Zwitterionic Derivatives : Replace ethyl ester groups with sulfobetaine moieties to enhance hydrophilicity while retaining π-conjugation .

- Co-crystallization : Use cyclodextrins or cucurbiturils as host molecules to stabilize the compound in aqueous media .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability data for this compound?

Methodological Answer:

- DSC/TGA Replication : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical heating rates (e.g., 10°C/min in N₂). Discrepancies often arise from residual solvents or polymorphic forms .

- Crystalline vs. Amorphous Forms : Compare decomposition onset temperatures (T₀) for recrystallized vs. lyophilized samples. Amorphous forms degrade 20–30°C earlier due to disordered packing .

Research Design Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogues with (a) varying alkyl chain lengths (ethyl → methyl/propyl) and (b) alternative linkers (e.g., 2,2'-oxybis(propionyl) instead of acetyl) .

- Bioisosteric Replacement : Substitute thiophene rings with furan or pyrrole to assess heterocycle-dependent activity .

- In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ in vitro for pharmacokinetic profiling (e.g., Cmax, t₁/₂) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.